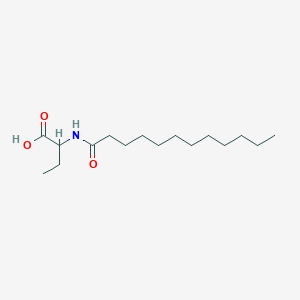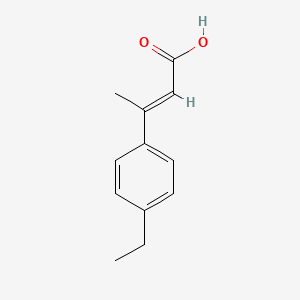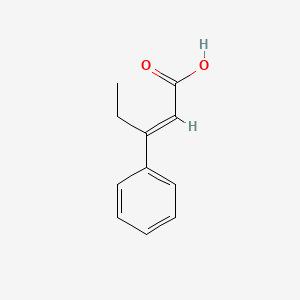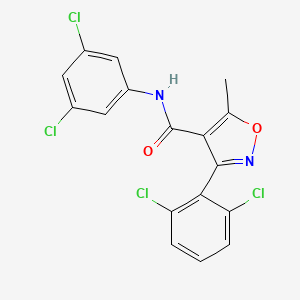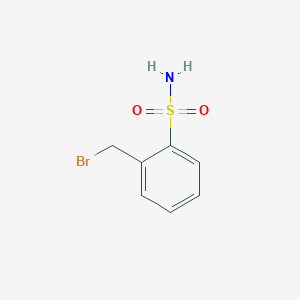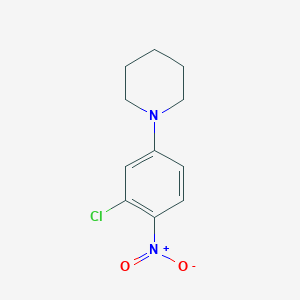
2-(4-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone
説明
2-(4-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone, commonly referred to as 4CPF, is a compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving organic synthesis, drug discovery, and biochemistry. 4CPF has been found to have several unique properties, such as a high solubility in organic solvents and a low melting point. In addition, 4CPF is a relatively stable compound, making it an ideal candidate for use in a variety of experiments.
科学的研究の応用
Polymer Synthesis and Characterization
A significant application of 2-(4-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone and its derivatives is in the synthesis and characterization of high-performance polymers. These polymers demonstrate exceptional solubility, distinguished thermal properties, and are used in engineering plastics and membrane materials. For instance, Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, highlighting their good solubility in aprotic solvents and excellent thermal properties, making them potential materials for optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).
Thermally Stable Copolymers
In the context of thermally stable materials, Zong et al. (2014) developed novel copoly(phenyl-s-triazine)s using a phthalazinone derivative. These copolymers exhibited improved solubility and excellent thermal properties, positioning them as candidates for high-performance structural materials (Zong, Liu, Liu, Wang, & Jian, 2014).
High-Performance Engineering Thermoplastics
Another application area includes the development of high-performance engineering thermoplastics. Meng et al. (1997) synthesized novel poly(phthalazinone ether sulfone ketone)s with high glass transition temperatures and excellent thermooxidative properties. They demonstrated the potential of these materials in advanced engineering applications (Meng, Hay, Jian, & Tjong, 1997).
Optical Properties
The optical properties of phthalazinone-based polymers are also noteworthy. Yoshida and Hay (1995) prepared high molecular weight poly(phthalazinone)s with high glass transition temperatures, which could have applications in optical technologies due to their unique properties (Yoshida & Hay, 1995).
Gas Membrane Separation
In the field of gas separation, Jian et al. (1999) utilized poly(phthalazinone ether sulfone ketone) copolymers for gas membrane separation, demonstrating their potential in high-temperature gas separation applications due to their excellent gas separation properties (Jian, Dai, Zeng, & Xu, 1999).
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O/c21-14-7-11-16(12-8-14)24-20(25)18-4-2-1-3-17(18)19(23-24)13-5-9-15(22)10-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHIQIDVVSRCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)
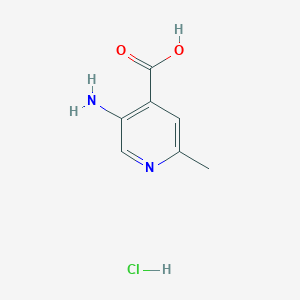
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)
